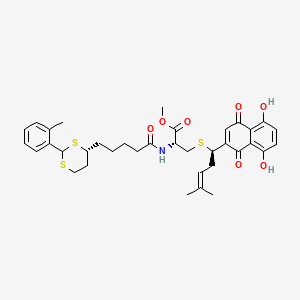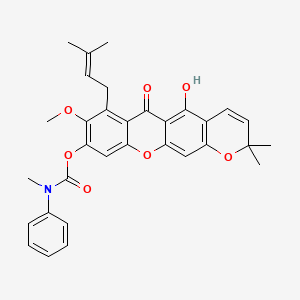
Neuroprotective agent 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neuroprotective Agent 1 is a compound that has garnered significant attention in the field of neuroprotection. Neuroprotective agents are substances that help to preserve the structure and function of neurons in the central nervous system. These agents are crucial in the treatment and prevention of neurodegenerative diseases, traumatic brain injuries, and other neurological disorders. This compound is known for its ability to mitigate neuronal damage and promote neuronal survival under various pathological conditions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Neuroprotective Agent 1 involves several steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions. These reactions often require specific catalysts and controlled temperatures to ensure high yield and purity.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups that enhance the neuroprotective properties of the compound. These modifications are achieved through reactions such as alkylation, acylation, and hydroxylation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to remove any impurities and by-products.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:
Batch Processing: Large quantities of the starting materials are processed in batches, with each step carefully monitored to maintain consistency and quality.
Continuous Flow Synthesis: For higher efficiency, continuous flow synthesis methods are employed. This approach allows for the continuous production of the compound, reducing production time and costs.
Quality Control: Rigorous quality control measures are implemented at each stage of production to ensure the final product meets the required standards.
化学反応の分析
Types of Reactions: Neuroprotective Agent 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with enhanced or modified neuroprotective properties.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s activity and efficacy.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule, leading to the formation of new analogs with potentially improved properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon and platinum are used to facilitate various reactions.
Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are often tested for their neuroprotective efficacy and potential therapeutic applications.
科学的研究の応用
Neuroprotective Agent 1 has a wide range of scientific research applications, including:
Chemistry: In chemistry, the compound is used as a model molecule to study the mechanisms of neuroprotection and to develop new synthetic methods for neuroprotective agents.
Biology: In biological research, this compound is used to investigate the cellular and molecular mechanisms underlying neurodegeneration and neuroprotection.
Medicine: Clinically, the compound is explored for its potential to treat neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and amyotrophic lateral sclerosis.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic strategies aimed at preventing or mitigating neuronal damage.
作用機序
The mechanism of action of Neuroprotective Agent 1 involves several molecular targets and pathways:
Molecular Targets: The compound interacts with specific receptors and enzymes in the nervous system, including glutamate receptors and calcium channels.
Pathways Involved: this compound activates signaling pathways that promote neuronal survival, such as the PI3K/Akt pathway and the MAPK/ERK pathway. It also inhibits pathways that lead to neuronal death, such as the apoptotic pathway.
Neuroprotective Effects: By modulating these pathways, this compound helps to reduce oxidative stress, inflammation, and excitotoxicity, thereby protecting neurons from damage.
類似化合物との比較
Neuroprotective Agent 1 is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other neuroprotective agents include methylprednisolone, erythropoietin, and nimodipine.
Uniqueness: this compound is unique in its ability to target multiple pathways simultaneously, providing a broader spectrum of neuroprotection. Additionally, its chemical structure allows for easy modification, enabling the development of various derivatives with enhanced properties.
特性
分子式 |
C32H31NO7 |
|---|---|
分子量 |
541.6 g/mol |
IUPAC名 |
[5-hydroxy-8-methoxy-2,2-dimethyl-7-(3-methylbut-2-enyl)-6-oxopyrano[3,2-b]xanthen-9-yl] N-methyl-N-phenylcarbamate |
InChI |
InChI=1S/C32H31NO7/c1-18(2)12-13-21-26-23(17-25(30(21)37-6)39-31(36)33(5)19-10-8-7-9-11-19)38-24-16-22-20(14-15-32(3,4)40-22)28(34)27(24)29(26)35/h7-12,14-17,34H,13H2,1-6H3 |
InChIキー |
SOFNSIJBWNILHB-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC1=C2C(=CC(=C1OC)OC(=O)N(C)C3=CC=CC=C3)OC4=CC5=C(C=CC(O5)(C)C)C(=C4C2=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


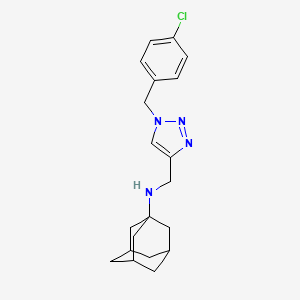
![5-bromo-1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12391546.png)
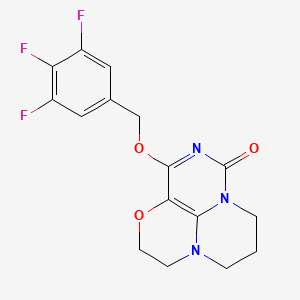
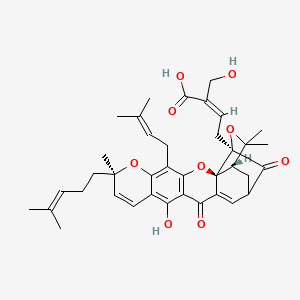

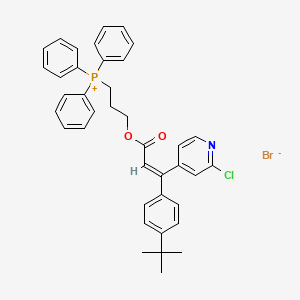
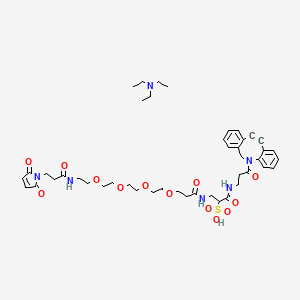
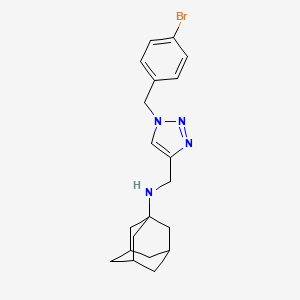
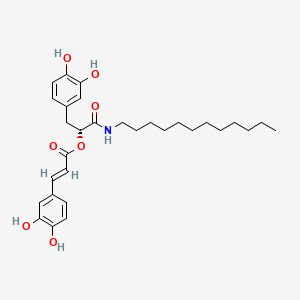
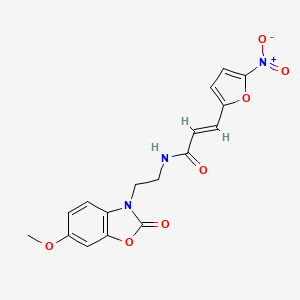
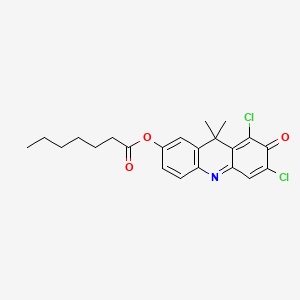
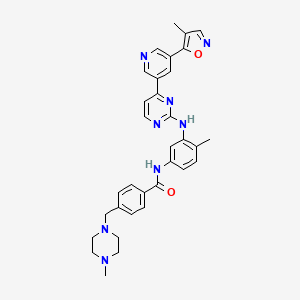
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-(4-bromobenzoyl)piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12391602.png)
